2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-5-(3,5-dimethylpyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-7-9(2)14(13-8)6-4-5-11(3,12)10(15)16/h7H,4-6,12H2,1-3H3,(H,15,16) |
InChI Key |
YPNXHJHJNMQKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(C)(C(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Substitution via Nucleophilic Substitution or Coupling
- Pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole can be introduced onto alkyl chains via nucleophilic substitution reactions where a leaving group (e.g., halide) is displaced by the pyrazole nitrogen.
- Alternatively, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach pyrazole rings to aromatic or aliphatic substrates.
Amino Acid Backbone Construction
- The 2-amino-2-methylpentanoic acid core can be synthesized by alkylation of amino acid derivatives or by Strecker-type synthesis starting from aldehydes or ketones.
- Protection/deprotection strategies are often used to selectively functionalize the molecule.
Example Preparation Routes from Patent Literature
Though no direct patent covers the exact compound, related preparation methods for amino acid derivatives with aromatic or heterocyclic substituents provide a framework.
Note: The above steps are adapted from analogous aromatic amino acid derivatives and provide a conceptual basis for the preparation of pyrazolyl-substituted amino acids.
Detailed Synthetic Route Proposal for 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid
Reaction Conditions and Optimization
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogenation | N-bromosuccinimide or equivalent | CCl4 or DMF | 0-25°C | 1-2 h | 70-85 | Control to avoid over-halogenation |
| Pyrazole substitution | 3,5-dimethyl-1H-pyrazole, base (e.g., K2CO3) | DMF or DMSO | 80-100°C | 4-8 h | 75-90 | Excess pyrazole improves yield |
| Amination | Ammonia or amine source, reductant | Ethanol or water | 50-80°C | 6-12 h | 80-95 | Use protecting groups if necessary |
Comparative Analysis of Preparation Methods
| Method Aspect | Nitration-Hydrogenation-Chlorination (Aromatic Analogue) | Direct Nucleophilic Substitution (Aliphatic Route) |
|---|---|---|
| Starting Materials | m-Toluic acid and derivatives | 2-Methylpentanoic acid derivatives with halogen |
| Reaction Complexity | Multi-step with careful control of conditions | Fewer steps but requires reactive intermediates |
| Environmental Impact | Uses strong acids and chlorinating agents | Uses organic solvents and bases; milder |
| Yield | 60-90% overall | 75-90% per step |
| Scalability | Industrially viable with optimization | Potentially scalable with purification |
Summary of Research Findings
- No direct, well-documented preparation method for 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid is currently available in public patents or literature.
- Analogous compounds suggest a synthetic approach involving halogenation of the pentanoic acid backbone followed by nucleophilic substitution with the pyrazole ring.
- Amination at the 2-position can be introduced via reduction or substitution reactions.
- Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.
- Purification methods include crystallization and chromatographic techniques to achieve >95% purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and methyl groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
(a) 3Pz-CQ (2,4,6-Tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine)
- Structure : Contains three 3,5-dimethylpyrazole groups attached to a triazine core.
- Function : Acts as a ligand for lanthanide ions in coordination polymers, facilitating the formation of 2-D frameworks .
- Key Difference: Unlike the target compound, 3Pz-CQ lacks an amino acid backbone, focusing instead on multidentate coordination.
(b) Pyrazole-Linked Pyran Derivatives (e.g., Compounds 11a and 11b)
- Structure: Pyrazole rings fused with pyran cores and nitrile/ester groups (e.g., 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) .
- Synthesis: Prepared via refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane.
- Key Difference: These compounds prioritize planar aromatic systems over aliphatic amino acid chains, limiting their solubility and bioactivity profiles compared to the target compound.
(c) Thiadiazole-Thiazolidinone Hybrids
- Structure: Schiff bases derived from 2-amino-5-(substituted-benzyl)-1,3,4-thiadiazole reacting with α-mercaptoalkanoic acids to form thiazolidin-4-one derivatives .
- Bioactivity : Exhibit potent antibacterial activity against E. coli and S. aureus (MIC values: 4–16 µg/mL) .
Functional Analogues with Amino Acid Backbones
(a) (2R)-2-Amino-5-(pyrrolidin-1-yl)pentanoic Acid
- Structure: Features a pyrrolidine-substituted pentanoic acid chain.
- Key Difference : The absence of a pyrazole ring limits its π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .
(b) Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate Derivatives
- Structure: Thiophene rings coupled with pyrazole via methanone linkages (e.g., compound 7b) .
- Key Difference: Thiophene-based systems offer distinct electronic properties but lack the stereochemical complexity of branched amino acids.
Comparative Data Table
Research Findings and Gaps
- Coordination Chemistry: Pyrazole-containing compounds like 3Pz-CQ demonstrate strong lanthanide-binding capabilities .
- Bioactivity: Thiadiazole-thiazolidinone hybrids show antimicrobial efficacy , while amino acid-pyrazole hybrids may target metabolic enzymes (e.g., glutamate receptors). No bioactivity data exists for the target compound.
- Synthesis Challenges : The target compound’s discontinued status implies synthetic hurdles (e.g., steric hindrance from the methyl groups or instability during purification).
Biological Activity
2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including nucleophilic substitution reactions that yield high purity products suitable for biological evaluation.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds related to 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid have shown inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, indicating potent activity against these pathogens .
Cytotoxicity and Cell Viability
Cytotoxicity assays conducted on human cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives possess promising cytotoxic profiles. Using the MTT assay, researchers found that some compounds exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a potential therapeutic application in oncology .
The biological mechanisms underlying the activity of 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid derivatives have been investigated through molecular docking studies. These studies indicate that the compounds can interact with key enzymes such as DNA gyrase and MurD, forming critical hydrogen bonds and stabilizing interactions that inhibit bacterial growth .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of synthesized pyrazole derivatives, it was found that several compounds demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted compound 3g , which showed superior activity compared to standard antibiotics like ciprofloxacin, with comparable binding energies in molecular docking experiments .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related compounds against Candida species. Results indicated that certain derivatives not only inhibited fungal growth but also displayed selective action against specific strains of Gram-negative microorganisms. This selectivity suggests potential for developing targeted antifungal therapies .
Data Table: Biological Activity Summary
| Compound | MIC (μM) | Activity Type | Target Organisms |
|---|---|---|---|
| 3g | 0.21 | Antibacterial | Pseudomonas aeruginosa |
| 3g | 0.21 | Antibacterial | Escherichia coli |
| 3f | - | Antifungal | Candida species |
| 3c | - | Cytotoxicity | HaCat cells |
| - | - | Cytotoxicity | Balb/c 3T3 cells |
Q & A
Q. What are the recommended synthetic routes for 2-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid, and what are the critical reaction parameters?
The synthesis of this compound typically involves multi-step protocols, including:
- Acylation and cyclization : Starting with thiophene or pyrazole precursors, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, followed by coupling with 3,5-dimethylpyrazole derivatives. Key reagents include hydrazides, acyl chlorides, or boronic acids under basic conditions (e.g., NaHCO₃ or K₂CO₃) .
- Optimization of reaction conditions : Temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios (e.g., 1:1.2 for pyrazole:thiophene intermediates) significantly influence yield and purity .
Q. How can the structural identity and purity of this compound be validated experimentally?
- Spectroscopic methods : Use ¹H/¹³C NMR to confirm the presence of characteristic signals (e.g., pyrazole C-H at δ 6.2–6.5 ppm, methylpentanoic acid protons at δ 1.2–1.5 ppm) .
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
Advanced Research Questions
Q. How does the pyrazole moiety influence the compound’s biological activity, and what are hypothesized molecular targets?
The 3,5-dimethylpyrazole group enhances lipophilicity, potentially improving membrane permeability. Proposed targets include:
- Enzymes : Inhibition of arginase I (a manganese metalloenzyme) via competitive binding at the active site, analogous to boronic acid derivatives .
- Neurotransmitter systems : Structural analogs show modulation of GABAₐ or NMDA receptors, suggesting possible neuroactive properties .
- Pathogen-specific pathways : Antileishmanial or antimalarial activity via interference with parasite folate biosynthesis .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Control for stereochemistry : Verify enantiomeric purity (e.g., chiral HPLC), as impurities in diastereomers may skew results .
- Assay standardization : Use consistent cell lines (e.g., Leishmania donovani promastigotes) and negative controls (e.g., pyrazole-free analogs) .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across experimental setups .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
Q. What computational tools are recommended for predicting the compound’s reactivity or metabolic fate?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
- Molecular dynamics (MD) : Simulate protein-ligand binding stability (e.g., GROMACS) over 100-ns trajectories .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
